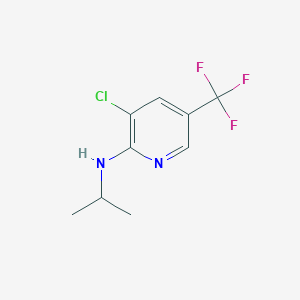

3-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

3-chloro-N-propan-2-yl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF3N2/c1-5(2)15-8-7(10)3-6(4-14-8)9(11,12)13/h3-5H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWUDCXLHDGLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine

- Process Description:

The 2-cyano-3-chloro-5-(trifluoromethyl)pyridine is subjected to catalytic hydrogenation in an acetic acid solvent using Raney nickel as the catalyst under low pressure (0.02-0.3 MPa) and moderate temperature (50-120 °C). - Reaction Conditions:

- Catalyst loading: 5-20% by weight relative to the substrate

- Solvent: Acetic acid, 3-10 times the weight of substrate

- Hydrogen pressure: 0.05-0.1 MPa typical

- Reaction time: ~12 hours

- Post-treatment:

After reaction completion, the catalyst is filtered off and reused multiple times (10-13 cycles). The reaction mixture is concentrated, diluted with a second solvent (e.g., heptane, toluene), and crystallized to isolate the product as its acetate salt. - Advantages:

- Mild reaction conditions

- High purity product (>99.9%) with negligible dechlorination impurities

- High yield (~97.5%)

- Simple operation and easy scale-up for industrial production

- Reference Example:

In a 500 mL autoclave, 0.2 mol of 2-cyano-3-chloro-5-(trifluoromethyl)pyridine was hydrogenated to yield 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine acetate with excellent purity and yield.

Alternative Methods (Less Industrially Favored)

- Alkaline hydrolysis of 2-cyanomethyl derivatives followed by Hofmann degradation.

- Reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with nitromethane and subsequent catalytic hydrogenation.

- Multi-step syntheses involving glycine esters and benzophenone.

These methods often involve longer reaction sequences, hazardous reagents (e.g., nitromethane), expensive ionic liquids, or complex post-treatment, making them less suitable for large-scale production.

N-Isopropylation of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

Once the 2-amino intermediate is obtained, N-alkylation with isopropyl groups is performed to yield 3-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine.

Common Alkylation Approaches

- Reagents:

Isopropyl halides (e.g., isopropyl bromide or chloride) or isopropyl sulfonates as alkylating agents. - Conditions:

- Base such as potassium carbonate or sodium hydride to deprotonate the amino group.

- Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Moderate temperatures (room temperature to 80 °C).

- Process:

The amino pyridine is dissolved in the solvent, base is added, followed by slow addition of the alkylating agent. The reaction is stirred until completion, then quenched and purified by extraction and crystallization.

Considerations

- Selectivity for monoalkylation is critical to avoid formation of N,N-diisopropyl byproducts.

- Reaction time and temperature must be optimized to maximize yield and purity.

- Purification often involves recrystallization or chromatographic methods.

Data Table Summarizing Key Preparation Parameters

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Catalytic Hydrogenation | Catalyst: Raney Ni (5-20 wt%) | Low pressure (0.05-0.1 MPa), 50-120 °C |

| Solvent: Acetic acid (3-10x substrate weight) | Reaction time ~12 hours | |

| Product isolation: Concentration + crystallization | High purity (99.9%), yield ~97.5% | |

| N-Isopropylation | Alkylating agent: Isopropyl halide/sulfonate | Base: K2CO3 or NaH |

| Solvent: DMF, acetonitrile | Temperature: RT to 80 °C | |

| Reaction time: Several hours | Control to avoid overalkylation |

Research Findings and Industrial Relevance

- The low-pressure catalytic hydrogenation method using Raney nickel in acetic acid is currently the most efficient and industrially scalable route to obtain the key 2-amino intermediate with minimal impurities and high yield.

- The N-isopropylation step is a standard nucleophilic substitution on the amino group and can be optimized for selectivity and yield using classical organic synthesis techniques.

- Avoidance of hazardous reagents and expensive catalysts in the hydrogenation step reduces production costs and environmental impact.

- Catalyst recycling and mild reaction conditions enhance sustainability and feasibility for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Agricultural Applications

Fungicide Production

One of the primary applications of 3-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine is as an intermediate in the synthesis of fluazinam, a widely used fungicide. Fluazinam is effective against a range of fungal pathogens that affect crops, including Sphaerotheca fuliginea and Rhizoctonia solani. Studies have demonstrated that fluazinam exhibits high efficacy in controlling these pathogens, making it a crucial component in modern agricultural practices .

Biological Activity

The compound exhibits significant antifungal properties due to its ability to interact with biological targets involved in fungal growth. The trifluoromethyl group contributes to its lipophilicity, enhancing membrane permeability and facilitating interactions with lipid bilayers. This characteristic allows for better penetration into biological systems, improving its effectiveness as a fungicide .

Pharmaceutical Applications

Intermediate in Drug Synthesis

Beyond agriculture, 3-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that lead to the development of new drugs with enhanced therapeutic properties. For instance, derivatives of this compound are being explored for their potential use in treating bacterial infections and other diseases .

Antibacterial and Antiviral Properties

Research indicates that compounds containing trifluoromethylpyridine structures often demonstrate potent antibacterial and antiviral properties. This suggests that 3-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine may have broader applications in medicinal chemistry beyond its current uses .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine, a comparison with structurally similar compounds can be useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine | Contains dinitro groups | Enhanced biological activity against specific pathogens |

| 3-Chloro-N-methylpyridin-2-amine | Lacks trifluoromethyl group | Lower lipophilicity and potential activity |

| 3-Chloro-N-[4-(trifluoromethyl)phenyl]pyridin-2-amines | Different phenyl substitution | Varying antifungal efficacy based on substituents |

This table highlights how the structural variations influence biological activity and chemical reactivity, emphasizing the significance of the trifluoromethyl and chloro groups in enhancing the compound's efficacy.

Mechanism of Action

The mechanism of action of 3-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Functional Group Impact on Properties

N-Alkyl vs. N-Aryl Substituents

- This may enhance selectivity in coupling reactions for agrochemical synthesis.

- N-Methyl () : Smaller substituents like methyl improve solubility in polar solvents but may reduce thermal stability compared to bulkier groups .

- N-(3-Methoxypropyl) () : The methoxy group introduces polarity, likely improving water solubility and bioavailability, making it suitable for pharmaceutical applications .

Halogen and Trifluoromethyl Effects

- The trifluoromethyl group at the 5-position enhances electronegativity and metabolic stability, a common feature in agrochemicals like fluazinam .

- Chlorine at the 3-position contributes to electron-withdrawing effects, facilitating electrophilic substitution reactions. Bromine substitution (e.g., in 3-bromo-5-chloro derivatives) increases molecular weight and may alter binding affinity in target proteins .

Biological Activity

3-Chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative notable for its significant biological activity, particularly as an antifungal agent. This compound, with the molecular formula , is characterized by the presence of a chloro group and a trifluoromethyl group on the pyridine ring, which enhance its biological properties and solubility in organic solvents. Its primary application lies in the synthesis of agrochemicals, especially fungicides like fluazinam.

Chemical Structure and Properties

The unique structure of 3-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine contributes to its biological activity. The isopropyl group enhances lipophilicity, facilitating better membrane penetration, while the trifluoromethyl group is known to influence the compound's reactivity and interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₀ClF₃N₂ |

| IUPAC Name | 3-chloro-N-propan-2-yl-5-(trifluoromethyl)pyridin-2-amine |

| Key Functional Groups | Chloro, trifluoromethyl, isopropyl |

Antifungal Properties

Research indicates that 3-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine exhibits potent antifungal activity. It serves as an intermediate in the synthesis of fluazinam, a widely used fungicide effective against various fungal diseases in agriculture. Studies have shown that compounds with trifluoromethylpyridine structures often display strong antibacterial and antiviral properties as well.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within pathogens. It may inhibit key enzymes or receptors, leading to disrupted cellular processes in fungi and potentially other microorganisms. The exact pathways are still under investigation, but its structural characteristics suggest a high likelihood of effective binding to target sites.

Case Studies and Research Findings

Several studies have explored the biological activity of 3-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine:

- Antifungal Efficacy : In a comparative study, this compound demonstrated higher antifungal efficacy against Botrytis cinerea compared to other similar compounds, indicating its potential as a lead compound in fungicide development.

- Synthesis and Activity Correlation : A study highlighted that variations in the substitution pattern on the pyridine ring significantly affect biological activity. The presence of both chloro and trifluoromethyl groups was crucial for maintaining high levels of antifungal activity.

- In Vitro Studies : In vitro assays revealed that 3-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine inhibited fungal growth at concentrations as low as 10 µM, showcasing its potential for agricultural applications .

Comparative Analysis with Related Compounds

The following table summarizes relevant compounds related to 3-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine, highlighting their structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Chloro-N-methylpyridin-2-amine | Lacks trifluoromethyl group | Lower lipophilicity; reduced antifungal activity |

| 3-Chloro-N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine | Contains dinitro groups | Enhanced activity against specific fungal pathogens |

| 3-Chloro-N-[4-(trifluoromethyl)phenyl]pyridin-2-amines | Different phenyl substitution | Varying antifungal efficacy based on substituents |

Q & A

Q. What synthetic routes are commonly used to prepare 3-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine, and how is purity optimized?

The compound is synthesized via reflux reactions involving sodium ethoxide and ethanol, followed by dropwise addition of reagents like diethyl maleate. Key steps include purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) and recrystallization from dichloromethane to obtain single crystals for structural validation . Purity optimization involves GC assay validation (>96% purity) and monitoring of by-products, such as ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, which can be minimized through controlled reaction times and stoichiometric adjustments .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- 1H NMR : Identifies proton environments (e.g., NH2 signals at δ 5.02 ppm and pyridine-H resonances between δ 6.62–7.98 ppm) .

- X-ray crystallography : Reveals intermolecular N–H⋯N hydrogen bonds forming centrosymmetric dimers and Cl⋯Cl interactions (3.278 Å), critical for understanding packing stability .

- Infrared spectroscopy : Confirms amine and trifluoromethyl functional groups via characteristic stretching frequencies .

Advanced Research Questions

Q. How do intramolecular and intermolecular interactions dictate the structural stability of this compound?

The crystal structure exhibits intramolecular N–H⋯Cl interactions (3.001 Å) and intermolecular N–H⋯N hydrogen bonds, forming cyclic dimers. Additionally, Cl⋯Cl interactions contribute to lattice stability. Disorder in the trifluoromethyl group (observed in a 0.68:0.32 ratio) suggests dynamic conformational flexibility, which may impact reactivity in agrochemical applications .

Q. What computational strategies can accelerate reaction optimization for this compound?

Quantum chemical reaction path searches and machine learning models can predict optimal conditions (e.g., solvent selection, temperature). For example, ICReDD’s approach integrates experimental data with computational screening to reduce trial-and-error in synthesis, such as optimizing maleate ester coupling efficiency .

Q. How can contradictions in structural data (e.g., disorder vs. ordered trifluoromethyl groups) be resolved?

Discrepancies arise from crystallographic resolution limits and dynamic effects. High-resolution synchrotron X-ray studies or low-temperature crystallography can clarify disorder patterns. Comparative analysis of derivatives (e.g., fluazinam intermediates) may also provide insights into substituent effects on molecular rigidity .

Q. What role does this compound play in agrochemical development, and how is its efficacy validated?

As a precursor to fungicides like fluazinam, its bioactivity is tested via enzyme inhibition assays targeting fungal cytochrome bc1 complexes. Structure-activity relationship (SAR) studies focus on modifying the trifluoromethyl and chloro substituents to enhance binding affinity .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the trifluoromethyl group .

- Crystallography : Use non-polar solvents (e.g., dichloromethane) for recrystallization to avoid solvate formation .

- Computational Modeling : Employ density functional theory (DFT) to simulate hydrogen-bonding networks and predict reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.